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molecular formula C14H18O7 B3332169 ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate CAS No. 874758-55-1

ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate

Cat. No. B3332169
M. Wt: 298.29 g/mol
InChI Key: RXMGGOZEZUBEFT-UHFFFAOYSA-N
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Patent
US09227948B2

Procedure details

Into a clean and dry 2 L, 4-necked RB flask was charged 400 ml of N,N-dimethylformamide under nitrogen atmosphere at RT. Cesium carbonate (171 g) was added to the reaction mass under stirring at room temperature. Bromochloromethane (226 g) was added to the reaction mass under stirring at RT. Reaction mass was heated to 30-35° C. Ethyl 2-(2,3-dihydroxy-5-(methoxymethoxy)-4-methylphenyl)-2-hydroxyacetate (50 g) was dissolved in 100 ml of DMF and slowly added to the reaction mass under stirring at 30-35° C. Reaction mass was maintained at 30-35° C. for 2.5 h under stirring. Reaction mass was poured into 1 L toluene and stirred for 1.0 h at RT. Reaction mass was filtered through hyflow bed, and the bed washed with 600 mL of toluene. Filtrate was washed with 2.0 L of DM water. Aqueous layer was extracted with 2×500 mL of toluene. Combined organic layer was washed with 2×600 mL of saturated sodium chloride solution and treated with 7.5 g of activated carbon at 45-50° C. Reaction mass was filtered and distilled of solvent under vacuum at 45-55° C. to get 40 g of crude title compound as syrup. HPLC purity of the crude compound is 92.5%. The crude compound was directly used in next step. A small sample was purified by column chromatography to compare its spectral data with the literature values.
Name
Ethyl 2-(2,3-dihydroxy-5-(methoxymethoxy)-4-methylphenyl)-2-hydroxyacetate
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([OH:8])=[C:6]([CH3:9])[C:5]([O:10][CH2:11][O:12][CH3:13])=[CH:4][C:3]=1[CH:14]([OH:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].[C:21]1(C)C=CC=CC=1>CN(C=O)C>[OH:20][CH:14]([C:3]1[C:2]2[O:1][CH2:21][O:8][C:7]=2[C:6]([CH3:9])=[C:5]([O:10][CH2:11][O:12][CH3:13])[CH:4]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Ethyl 2-(2,3-dihydroxy-5-(methoxymethoxy)-4-methylphenyl)-2-hydroxyacetate
Quantity
50 g
Type
reactant
Smiles
OC1=C(C=C(C(=C1O)C)OCOC)C(C(=O)OCC)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a clean and dry 2 L, 4-necked RB flask
ADDITION
Type
ADDITION
Details
was charged 400 ml of N,N-dimethylformamide under nitrogen atmosphere at RT
ADDITION
Type
ADDITION
Details
Cesium carbonate (171 g) was added to the reaction mass
ADDITION
Type
ADDITION
Details
Bromochloromethane (226 g) was added to the reaction mass
STIRRING
Type
STIRRING
Details
under stirring at RT
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 30-35° C
ADDITION
Type
ADDITION
Details
slowly added to the reaction mass
STIRRING
Type
STIRRING
Details
under stirring at 30-35° C
CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30-35° C. for 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
Reaction mass
STIRRING
Type
STIRRING
Details
stirred for 1.0 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mass
FILTRATION
Type
FILTRATION
Details
was filtered through hyflow bed
WASH
Type
WASH
Details
the bed washed with 600 mL of toluene
WASH
Type
WASH
Details
Filtrate was washed with 2.0 L of DM water
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with 2×500 mL of toluene
WASH
Type
WASH
Details
Combined organic layer was washed with 2×600 mL of saturated sodium chloride solution
ADDITION
Type
ADDITION
Details
treated with 7.5 g of activated carbon at 45-50° C
CUSTOM
Type
CUSTOM
Details
Reaction mass
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled of solvent under vacuum at 45-55° C.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCC)C1=CC(=C(C=2OCOC21)C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 40 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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